8-[(2H-1,3-Dithiol-2-ylidene)methyl]-3,3-diphenyl-3H-naphtho[2,1-b]pyran
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Overview
Description
8-[(2H-1,3-Dithiol-2-ylidene)methyl]-3,3-diphenyl-3H-naphtho[2,1-b]pyran is a complex organic compound characterized by its unique structure, which includes a naphthopyran core and a dithiolylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2H-1,3-Dithiol-2-ylidene)methyl]-3,3-diphenyl-3H-naphtho[2,1-b]pyran typically involves the following steps:
Formation of the Dithiolylidene Moiety: This step involves the reaction of a carbonyl compound with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst.
Coupling with the Naphthopyran Core: The dithiolylidene intermediate is then coupled with a naphthopyran derivative under specific conditions to form the final compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-[(2H-1,3-Dithiol-2-ylidene)methyl]-3,3-diphenyl-3H-naphtho[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents such as LiAlH₄ or NaBH₄.
Substitution: The compound can undergo substitution reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃/Py, RCOOOH.
Reduction: LiAlH₄, NaBH₄, H₂/Ni, H₂/Rh.
Substitution: RLi, RMgX, RCuLi, RCOCl, RCHO, CH₃I.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
8-[(2H-1,3-Dithiol-2-ylidene)methyl]-3,3-diphenyl-3H-naphtho[2,1-b]pyran has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors and conductive materials.
Materials Science: It can be used in the development of novel materials with specific optical and electronic properties.
Biological Research:
Mechanism of Action
The mechanism of action of 8-[(2H-1,3-Dithiol-2-ylidene)methyl]-3,3-diphenyl-3H-naphtho[2,1-b]pyran involves its interaction with molecular targets through its dithiolylidene and naphthopyran moieties. These interactions can affect electron transfer processes and molecular recognition events, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
BDH-TTP: 2,5-Bis(1,3-dithiolan-2-ylidene)-1,3,4,6-tetrathiapentalene.
BDA-TTP: 2,5-Bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene.
DHOT-TTP: 2-(1,3-dithiolan-2-ylidene)-5-(1,3-oxathiolan-2-ylidene)-1,3,4,6-tetrathiapentalene.
Uniqueness
8-[(2H-1,3-Dithiol-2-ylidene)methyl]-3,3-diphenyl-3H-naphtho[2,1-b]pyran is unique due to its combination of a naphthopyran core with a dithiolylidene moiety, which imparts distinct electronic and optical properties compared to other similar compounds .
Properties
CAS No. |
833461-89-5 |
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Molecular Formula |
C29H20OS2 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
8-(1,3-dithiol-2-ylidenemethyl)-3,3-diphenylbenzo[f]chromene |
InChI |
InChI=1S/C29H20OS2/c1-3-7-23(8-4-1)29(24-9-5-2-6-10-24)16-15-26-25-13-11-21(20-28-31-17-18-32-28)19-22(25)12-14-27(26)30-29/h1-20H |
InChI Key |
DBJVQWXZCBAUGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=C3C=CC(=C4)C=C5SC=CS5)C6=CC=CC=C6 |
Origin of Product |
United States |
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